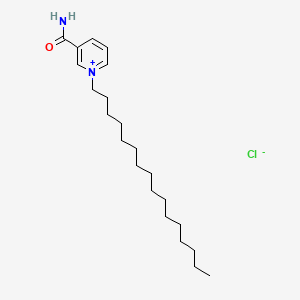
3-Carbamoyl-1-hexadecylpyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-hexadecylpyridinium chloride is a chemical compound with the molecular formula C22H39ClN2O. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-hexadecylpyridinium chloride typically involves the reaction of hexadecylamine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-hexadecylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hexadecylamine derivatives.
Substitution: Various halide salts of the compound.
Applications De Recherche Scientifique
3-Carbamoyl-1-hexadecylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a component in antimicrobial formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-hexadecylpyridinium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in increased permeability and eventual cell lysis. The compound’s surfactant properties also play a role in its ability to solubilize and disperse various substances.
Comparaison Avec Des Composés Similaires
3-Carbamoyl-1-hexadecylpyridinium chloride can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar in structure but lacks the carbamoyl group.
Benzalkonium chloride: Another quaternary ammonium compound with different alkyl chain lengths.
Dodecyltrimethylammonium chloride: Contains a shorter alkyl chain compared to this compound.
Uniqueness
The presence of the carbamoyl group in this compound provides unique properties, such as enhanced antimicrobial activity and increased solubility in water. This makes it particularly useful in applications where strong antimicrobial properties and good solubility are required.
Propriétés
Numéro CAS |
63906-10-5 |
|---|---|
Formule moléculaire |
C22H39ClN2O |
Poids moléculaire |
383.0 g/mol |
Nom IUPAC |
1-hexadecylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-17-21(20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H |
Clé InChI |
CQTWFNBKNBCXIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


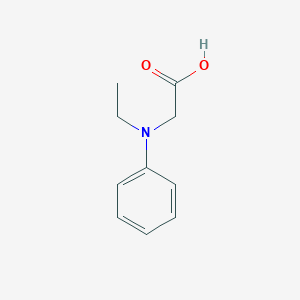
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
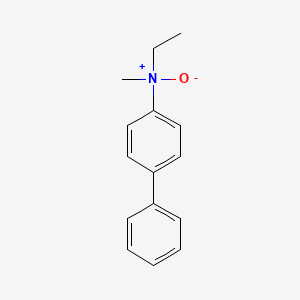
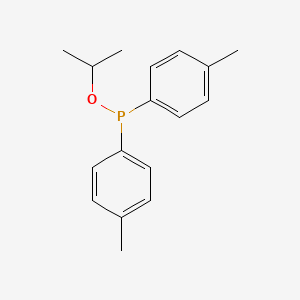
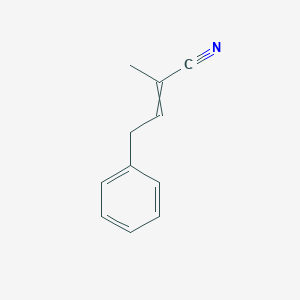
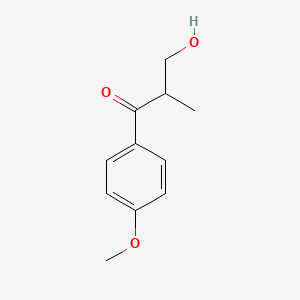
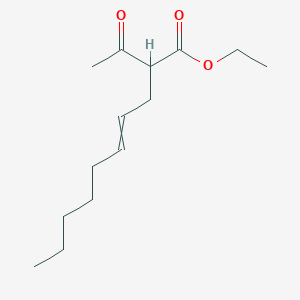
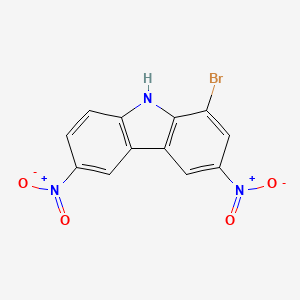
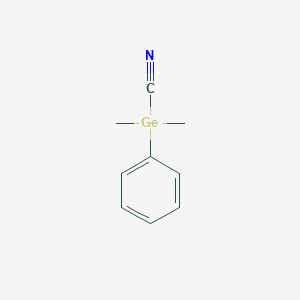
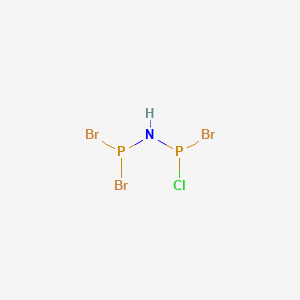
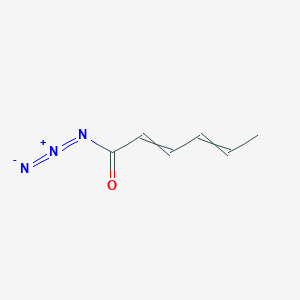
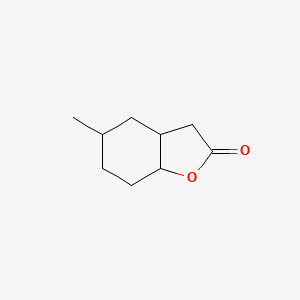
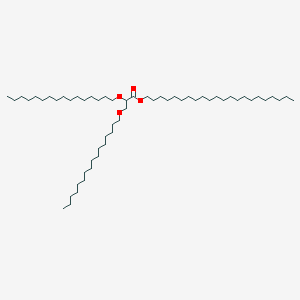
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)
